N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)propane-1-sulfonamide
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Overview
Description
N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)propane-1-sulfonamide is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)propane-1-sulfonamide typically involves the reaction of 1-methyl-2-oxo-2,3-dihydro-1H-indole with propane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)propane-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)propane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole moiety.
Tryptophan: An essential amino acid with an indole ring.
Uniqueness
N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)propane-1-sulfonamide is unique due to its specific sulfonamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C12H16N2O3S |
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Molecular Weight |
268.33 g/mol |
IUPAC Name |
N-(1-methyl-2-oxo-3H-indol-5-yl)propane-1-sulfonamide |
InChI |
InChI=1S/C12H16N2O3S/c1-3-6-18(16,17)13-10-4-5-11-9(7-10)8-12(15)14(11)2/h4-5,7,13H,3,6,8H2,1-2H3 |
InChI Key |
OSAQLASGBDQWPV-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC2=C(C=C1)N(C(=O)C2)C |
Origin of Product |
United States |
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